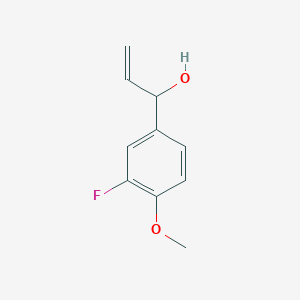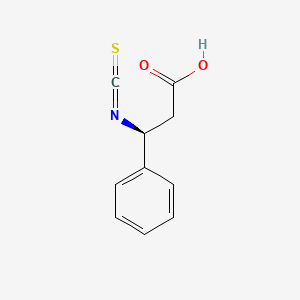
5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one is a synthetic organic compound belonging to the class of dihydropyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Fluorinated precursors, methylated compounds, and appropriate amines.
Reaction Conditions: The reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the imino group to an amine.
Substitution: Halogen substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidized form of the compound, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the fluorine atom.
5-chloro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one: Contains a chlorine atom instead of fluorine.
5-bromo-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs.
特性
分子式 |
C5H6FN3O |
|---|---|
分子量 |
143.12 g/mol |
IUPAC名 |
6-amino-5-fluoro-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H6FN3O/c1-9-4(7)3(6)2-8-5(9)10/h2H,7H2,1H3 |
InChIキー |
MTOLUWFRBZWWOR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=NC1=O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



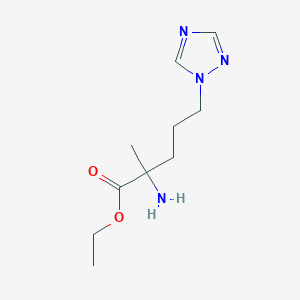

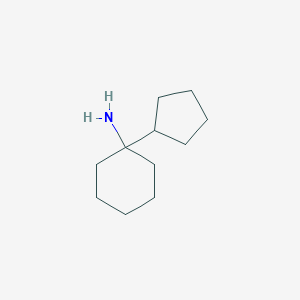

![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
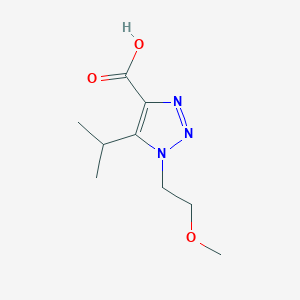
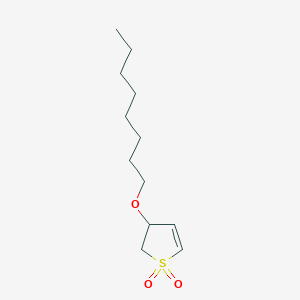

![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
